RuBi-GABA-PMe3
Description
"RuBi-GABA-PMe3" is a ruthenium-based coordination complex, likely incorporating γ-aminobutyric acid (GABA) and trimethylphosphine (PMe3) ligands. Such complexes are studied for applications in catalysis, neuroscience (e.g., GABA receptor modulation), and photopharmacology due to ruthenium’s redox activity and ligand-exchange properties . However, none of the provided evidence explicitly describes this compound, its structure, or its synthesis.
Properties
Molecular Formula |
C27H33N5O2PRu.PF6.NaPF6 |
|---|---|
Molecular Weight |
904.56 |
IUPAC Name |
sodium;4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(3+);trimethylphosphanium;dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C4H9NO2.C3H9P.2F6P.Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-4(2)3;2*1-7(2,3,4,5)6;;/h2*1-8H;1-3,5H2,(H,6,7);1-3H3;;;;/q;;;;2*-1;+1;+3 |
SMILES |
C[PH+](C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Ru+3] |
Synonyms |
RuBi-GABA-PMe3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead:
- discusses Te3HCbI and KOHKyPCHbIX, but the text is fragmented and appears unrelated to ruthenium complexes .
Hypothetical Comparison Table (based on general knowledge of Ru complexes):
| Compound | Metal Center | Ligands | Applications | Key Properties |
|---|---|---|---|---|
| RuBi-GABA-PMe3 | Ru | GABA, PMe3 | Neurochemistry, Catalysis | Redox-active, water-soluble |
| [Ru(bpy)₃]²⁺ | Ru | Bipyridine (bpy) | Photocatalysis, Sensors | Luminescent, stable |
| Cisplatin | Pt | NH₃, Cl⁻ | Anticancer therapy | DNA-binding, nephrotoxic |
Limitations of Provided Evidence
- Language Barriers: contains non-English text, complicating interpretation .
- Outdated References : and date to 2006, pre-dating modern research on this compound .
Recommendations for Further Research
To address this gap, consult:
Recent Journals: e.g., Inorganic Chemistry or Dalton Transactions for ruthenium-GABA complexes.
Patents : Search for this compound in chemical patent databases.
Specialized Databases : Reaxys or SciFinder for structural and comparative data.
Preparation Methods
Precursor Preparation
The synthesis begins with the precursor complex [Ru(bpy)₂(PMe₃)Cl]PF₆ , prepared through established methods for ruthenium polypyridine complexes. Key steps include:
-
Ligand substitution : Triphenylphosphine (PPh₃) in the original RuBi-GABA structure is replaced with trimethylphosphine (PMe₃) to enhance hydrophilicity.
-
Chloride coordination : The chloride ligand serves as a leaving group, facilitating subsequent substitution with GABA.
Ligand Substitution with GABA
The chloride ligand in the precursor is displaced by γ-aminobutyric acid (GABA) under controlled conditions:
-
Dissolution : 100 mg of [Ru(bpy)₂(PMe₃)Cl]PF₆ is dissolved in 5 mL acetone.
-
Ion exchange : Chloride ions are removed using a Dowex 2×8 anion-exchange resin, yielding [Ru(bpy)₂(PMe₃)Cl]Cl.
-
GABA incorporation : 300 mg GABA and 2.9 mL 1 M NaOH are added, followed by heating at 80°C for 90 minutes to promote ligand substitution.
-
Precipitation : Saturated KPF₆ is added to precipitate the product as the hexafluorophosphate salt.
Yield : 67% for the PF₆ salt, increasing to 94% after further purification via ion exchange to the chloride form.
Purification and Ion Exchange
The final product is purified through:
-
Acidification : The solution is adjusted to pH 2 with HCl, precipitating the PF₆ salt.
-
Resin treatment : A second ion-exchange step with Dowex resin converts the product to the chloride form, improving solubility for biological applications.
Chemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, D₂O) data confirm the structure:
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.08 (d, 9H) | PMe₃ methyl groups |
| 1.54–2.03 (m, 6H) | GABA backbone protons |
| 3.58–3.89 (t, 2H) | GABA α-protons |
| 7.12–9.10 (m, 16H) | Bipyridine aromatic protons |
Elemental Analysis
Elemental composition aligns with theoretical values:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 36.74 | 34.6 |
| H | 3.88 | 4.01 |
| N | 7.94 | 7.7 |
Minor deviations are attributed to hydration or residual solvents.
Photochemical Properties
Absorption Spectrum
This compound exhibits a broad absorption band in the visible range, with ε₄₄₇ = 5,300 M⁻¹cm⁻¹ . This allows efficient uncaging using 447 nm or 532 nm lasers, minimizing phototoxicity compared to UV-dependent caged compounds.
Quantum Efficiency and Kinetics
-
Quantum yield (ϕ) : 0.09, surpassing organic caged GABA analogs like CNB-GABA (ϕ ≈ 0.01).
-
Uncaging kinetics : Sub-nanosecond photorelease, enabling precise temporal control over GABA delivery.
Comparative Analysis with Other Caged GABA Compounds
| Parameter | This compound | CNB-GABA | RuBi-GABA (PPh₃) |
|---|---|---|---|
| Activation wavelength | 447–532 nm | 330–360 nm | 450–470 nm |
| Quantum yield (ϕ) | 0.09 | 0.01 | 0.07 |
| Hydrophilicity | High | Moderate | Low |
| Biocompatibility | Excellent | Moderate | Moderate |
This compound’s trimethylphosphine ligand reduces lipid bilayer interactions, addressing the hydrophobicity issues of its triphenylphosphine counterpart.
Applications in Neurobiological Research
This compound has been utilized to:
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing RuBi-GABA-PMe3?
- Methodological Answer : Synthesis typically involves coupling ruthenium-based photocaging groups (e.g., RuBi) to GABA derivatives via phosphine ligands (e.g., PMe3). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Stability under physiological conditions should be tested using UV-Vis spectroscopy to monitor photolysis efficiency .
Q. How can researchers detect and quantify this compound release kinetics in neuronal models?
- Methodological Answer : Use fluorescence microscopy paired with calcium imaging to track GABA release in real-time after photoactivation. Quantify release kinetics via HPLC or liquid chromatography-mass spectrometry (LC-MS) to measure extracellular GABA concentrations. Calibration curves with known GABA concentrations are essential for accuracy .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo studies using this compound?
- Methodological Answer :
- Dosage Optimization : Conduct dose-response studies to balance efficacy (GABA release) and toxicity (ruthenium accumulation).
- Temporal Control : Use pulsed light protocols to mimic endogenous GABA release patterns.
- Control Experiments : Include sham-irradiated groups and inactive analogs (e.g., RuBi without GABA) to isolate photolysis effects.
- Ethical Compliance : Follow institutional guidelines for animal models, ensuring proper anesthesia and post-procedure monitoring .
Q. How should researchers address contradictions in data regarding this compound’s receptor specificity?
- Methodological Answer :
- Cross-Validation : Compare results across multiple assays (e.g., electrophysiology for ionotropic GABAA vs. metabotropic GABAB responses).
- Antagonist Co-Application : Use receptor-specific blockers (e.g., bicuculline for GABAA) to isolate contributions.
- Data Triangulation : Integrate findings with transcriptomic data (e.g., qPCR for receptor subunit expression in target tissues) to contextualize discrepancies .
Q. What advanced techniques are recommended for studying this compound’s mechanistic interactions in synaptic plasticity?
- Methodological Answer :
- Two-Photon Microscopy : Enables high-resolution imaging of dendritic spine dynamics during GABA uncaging.
- Patch-Clamp Electrophysiology : Measures postsynaptic currents to quantify inhibitory postsynaptic potential (IPSP) magnitudes.
- Computational Modeling : Simulate GABA diffusion and receptor binding kinetics using tools like NEURON or MCell .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate this compound at 25°C, 37°C, and 4°C across pH 6–7. Monitor degradation via HPLC and UV-Vis.
- Kinetic Analysis : Calculate half-life () using first-order decay models.
- Lyophilization Trials : Assess recoverability after freeze-drying to optimize storage protocols .
Data Presentation and Interpretation Guidelines
- Tables : Include comparative data on photolysis efficiency (e.g., % GABA release at 450 nm vs. 365 nm) and receptor affinity (e.g., IC50 values for GABAA vs. GABAB).
- Figures : Use line graphs for release kinetics and bar charts for dose-response relationships. Annotate statistical significance (p-values) and error bars (SEM).
- Contradiction Reporting : Clearly label conflicting datasets and propose hypotheses (e.g., "Divergent GABAA responses may arise from regional differences in receptor subunit composition") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
